N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide
Description
N-(1-((2,5-Dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide is a substituted acetamide derivative characterized by a complex ethyl backbone. The structure comprises:
- Acetamide core: CH₃CONH–.
- Substituted ethyl chain: A central ethyl group bearing a (2,5-dimethylphenyl)amino substituent and a phenyl ketone (2-oxo-2-phenyl).
This compound’s molecular formula is inferred to be C₁₈H₂₁N₂O₂, with a molecular weight of approximately 297.38 g/mol (calculated). While direct synthesis details are unavailable in the provided evidence, analogous acetamide derivatives (e.g., ) suggest coupling agents like DCC/DMAP or carbodiimide-mediated reactions may be applicable .
Properties
IUPAC Name |
N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-10-13(2)16(11-12)20-18(19-14(3)21)17(22)15-7-5-4-6-8-15/h4-11,18,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDKEIHGPHTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide typically involves the reaction of 2,5-dimethylaniline with an appropriate acylating agent. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects on Bioactivity: Chloroacetamides (e.g., alachlor, pretilachlor) exhibit herbicidal activity due to their lipophilic chloro groups, which enhance membrane penetration . Thiazol-2-yl acetamides () show antimicrobial activity attributed to the thiazole ring’s electron-deficient nitrogen, which may disrupt microbial metabolism . The target compound’s amino group could similarly interact with nucleophilic sites in pathogens.
Structural Stability: The 2,6-dimethylphenoxy group in analogs like those in promotes rigid planar conformations, enhancing crystallinity . The target compound’s 2,5-dimethylphenyl substituent may introduce steric hindrance, reducing crystallinity but improving solubility.
Synthetic Routes: Chloroacetamides () are synthesized via alkylation of aromatic amines. In contrast, the target compound’s amino group likely requires coupling agents (e.g., DCC) for amide bond formation, as seen in and .
Environmental and Pharmacological Potential: While chloroacetamides dominate agrochemical use, the target compound’s amino-phenyl motif aligns with bioactive pharmaceuticals (e.g., β-lactam analogs in ) . Its absence of chlorine may also reduce environmental persistence compared to herbicides like alachlor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
